

# Introduction: The Oxazole Core in Modern Chemistry

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## Compound of Interest

Compound Name: *Ethyl 2,4-dimethyloxazole-5-carboxylate*

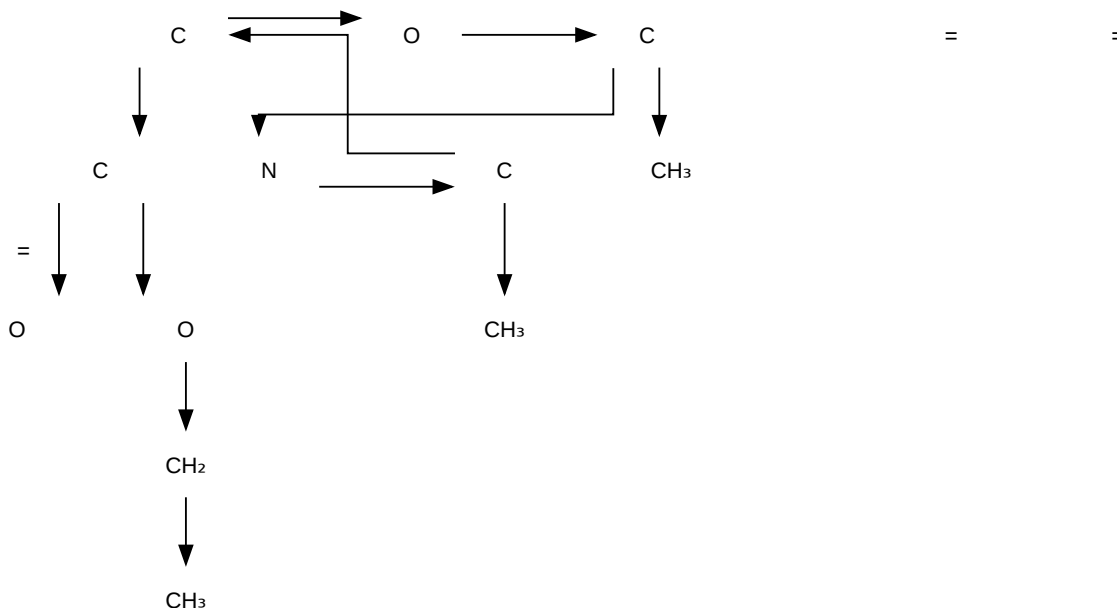
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The oxazole ring, a five-membered heterocycle containing one nitrogen and one oxygen atom, represents a "privileged scaffold" in medicinal chemistry. Molecules incorporating this motif are known to engage with a wide spectrum of biological targets, including enzymes and receptors, through various non-covalent interactions.<sup>[1]</sup> **Ethyl 2,4-dimethyloxazole-5-carboxylate** is a highly functionalized oxazole derivative that serves as a versatile building block for the synthesis of more complex, biologically active molecules. Its strategic placement of methyl and ethyl carboxylate groups provides multiple points for chemical modification, making it a valuable starting material for researchers in drug discovery and materials science. This guide provides a comprehensive overview of its structure, synthesis, characterization, and applications, intended for scientists and professionals in the field.

## Chemical Structure and Physicochemical Properties

**Ethyl 2,4-dimethyloxazole-5-carboxylate** is characterized by an oxazole ring substituted at the 2- and 4-positions with methyl groups and at the 5-position with an ethyl carboxylate group.



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Caption: Chemical structure of **Ethyl 2,4-dimethyloxazole-5-carboxylate**.

The key physicochemical properties of this compound are summarized below for quick reference.

Property	Value	Source(s)
CAS Number	23012-30-8	<a href="#">[2]</a> <a href="#">[3]</a>
Molecular Formula	C <sub>8</sub> H <sub>11</sub> NO <sub>3</sub>	<a href="#">[2]</a>
Molecular Weight	169.18 g/mol	<a href="#">[2]</a> <a href="#">[3]</a>
Appearance	Off-white solid/crystalline powder	<a href="#">[4]</a>
IUPAC Name	Ethyl 2,4-dimethyl-1,3-oxazole-5-carboxylate	<a href="#">[3]</a>

## Synthesis: The Van Leusen Oxazole Synthesis

One of the most efficient and widely adopted methods for constructing the 5-substituted oxazole core is the Van Leusen oxazole synthesis.<sup>[1][5]</sup> This reaction utilizes tosylmethyl isocyanide (TosMIC) as a versatile C2N1 synthon, which reacts with an aldehyde in the presence of a base to form the oxazole ring.<sup>[1][6]</sup>

### Reaction Mechanism

The causality behind this powerful transformation is a stepwise process driven by the unique reactivity of the TosMIC reagent.<sup>[5][7]</sup>

- **Deprotonation:** A base (e.g., potassium carbonate or potassium tert-butoxide) abstracts an acidic  $\alpha$ -proton from TosMIC, generating a nucleophilic carbanion. The electron-withdrawing sulfonyl (tosyl) and isocyanide groups facilitate this deprotonation.<sup>[6][7]</sup>
- **Nucleophilic Attack:** The TosMIC anion attacks the electrophilic carbonyl carbon of an aldehyde (in this case, acetaldehyde, to provide the 4-methyl group).
- **Cyclization (5-endo-dig):** The resulting alkoxide intermediate undergoes an intramolecular 5-endo-dig cyclization, where the oxygen attacks the carbon of the isocyanide group to form a five-membered oxazoline intermediate.<sup>[6]</sup>
- **Elimination:** The presence of a proton on the carbon adjacent to the sulfonyl group allows for a base-promoted elimination of the tosyl group (as p-toluenesulfonic acid), which is an excellent leaving group. This elimination step drives the aromatization of the ring to form the final oxazole product.<sup>[5][6]</sup>

The ethyl carboxylate group at the 5-position originates from a modified TosMIC or a related starting material where the carboxylate is already present.



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Caption: General workflow for the Van Leusen oxazole synthesis.

## Experimental Protocol (Representative)

This protocol is a representative procedure adapted from general Van Leusen reaction methodologies.[1][8]

- **Reaction Setup:** To a stirred suspension of a suitable base (e.g.,  $K_2CO_3$ , 2.5 equivalents) in a polar aprotic solvent like methanol is added the TosMIC derivative (1.0 equivalent) at room temperature.
- **Aldehyde Addition:** The aldehyde (e.g., acetaldehyde, 1.2 equivalents) is added dropwise to the reaction mixture.
- **Reaction Monitoring:** The reaction is stirred at room temperature or heated to reflux and monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed.
- **Quenching & Extraction:** Upon completion, the reaction is cooled, and the solvent is removed under reduced pressure. The residue is diluted with water and extracted with an organic

solvent such as ethyl acetate.

- Washing: The combined organic layers are washed sequentially with water and brine to remove inorganic impurities.
- Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo to yield the crude product.
- Purification: The crude material is purified by column chromatography on silica gel to afford the pure **Ethyl 2,4-dimethyloxazole-5-carboxylate**.

## Structural Characterization

Confirmation of the structure and assessment of purity are achieved using standard spectroscopic techniques. The expected data, based on the compound's structure and analysis of similar heterocyclic molecules, are summarized below.<sup>[9][10][11]</sup>

Technique	Expected Observations
$^1\text{H}$ NMR	- A quartet (~4.2-4.3 ppm) and a triplet (~1.3-1.4 ppm) corresponding to the ethyl ester (-OCH <sub>2</sub> CH <sub>3</sub> ) group.- Two singlets for the two methyl groups on the oxazole ring (~2.3-2.6 ppm).
$^{13}\text{C}$ NMR	- A signal for the ester carbonyl carbon (~160-165 ppm).- Signals for the oxazole ring carbons (typically in the range of 120-160 ppm).- Signals for the ethyl ester carbons (~60 ppm for -OCH <sub>2</sub> and ~14 ppm for -CH <sub>3</sub> ).- Signals for the two methyl group carbons attached to the ring (~10-20 ppm).
FT-IR (cm <sup>-1</sup> )	- A strong absorption band for the ester carbonyl (C=O) stretch, typically around 1720-1740 cm <sup>-1</sup> .- C-O stretching bands for the ester and the oxazole ring.- C=N and C=C stretching vibrations characteristic of the aromatic oxazole ring.
Mass Spectrometry	- The molecular ion peak (M <sup>+</sup> ) corresponding to the molecular weight of the compound (m/z = 169.18).- Characteristic fragmentation patterns, such as the loss of the ethoxy group (-OC <sub>2</sub> H <sub>5</sub> ).

## Applications in Drug Development and Research

**Ethyl 2,4-dimethyloxazole-5-carboxylate** is not typically an end-product but rather a crucial intermediate. Its value lies in the synthetic handles it provides for building molecular complexity.

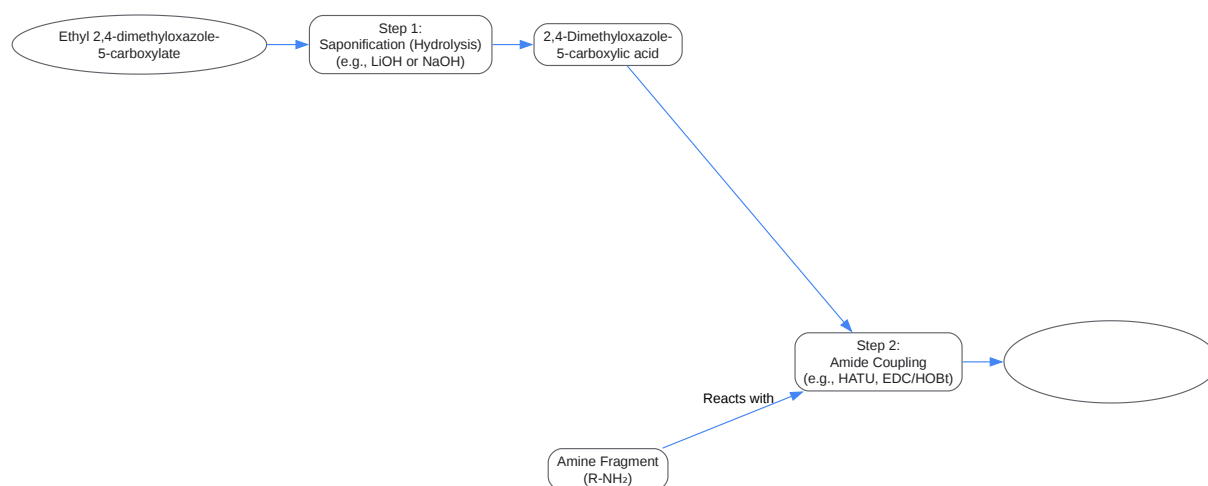
## The Oxazole Scaffold as a Bioisostere

In medicinal chemistry, the oxazole ring is often used as a bioisostere for amide or ester functionalities. This substitution can improve a drug candidate's metabolic stability, cell permeability, and pharmacokinetic profile by replacing easily hydrolyzed groups with a robust

aromatic system. The tetrazole ring is another heterocycle widely used as a bioisostere for carboxylic acids.[12]

## A Building Block for Bioactive Molecules

The ethyl ester group on **Ethyl 2,4-dimethyloxazole-5-carboxylate** is a key point for elaboration. It can be readily hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides, a common linkage in many pharmaceuticals.[13][14] This strategy is used to link the oxazole core to other pharmacophores. For instance, derivatives of similar thiazole carboxylates have been investigated as potential c-Met kinase inhibitors for cancer treatment and as antimicrobial agents.[14][15][16]



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Caption: Synthetic utility of the title compound towards complex targets.

## Safety and Handling

As with any laboratory chemical, **Ethyl 2,4-dimethyloxazole-5-carboxylate** should be handled with appropriate care in a well-ventilated area, preferably a fume hood. Standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn.[17]

- Handling: Avoid contact with skin and eyes. Avoid the formation and inhalation of dust.[17]
- First Aid: In case of skin contact, wash off with soap and plenty of water. In case of eye contact, rinse thoroughly with plenty of water for at least 15 minutes. If inhaled, move the person into fresh air. If swallowed, rinse mouth with water. In all cases of significant exposure, consult a physician.[4][17]
- Storage: Store in a tightly closed container in a dry and well-ventilated place.[4]

## Conclusion

**Ethyl 2,4-dimethyloxazole-5-carboxylate** is a foundational building block in synthetic organic and medicinal chemistry. Its straightforward synthesis via the robust Van Leusen reaction, coupled with the strategic functionalization of the oxazole core, makes it an attractive starting point for the development of novel compounds. The inherent stability and favorable biological properties of the oxazole scaffold ensure that this and related derivatives will continue to be instrumental in the design and discovery of next-generation pharmaceuticals and advanced materials.

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